N-Methyl Gatifloxacin HCl chemical structure and properties
N-Methyl Gatifloxacin HCl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Gatifloxacin, chemically known as 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, is a fourth-generation fluoroquinolone and a close structural analog of the broad-spectrum antibiotic, Gatifloxacin.[1] Primarily identified as a process-related impurity and metabolite of Gatifloxacin, its hydrochloride salt, N-Methyl Gatifloxacin HCl, is of significant interest in the pharmaceutical industry for quality control and regulatory compliance.[2][] This guide provides a comprehensive overview of the chemical structure, properties, and the scientific context of N-Methyl Gatifloxacin HCl, drawing upon the extensive knowledge base of its parent compound, Gatifloxacin.
Chemical Structure and Properties
The core structure of N-Methyl Gatifloxacin HCl is based on the fluoroquinolone scaffold, which is essential for its antibacterial activity. The key structural difference from Gatifloxacin lies in the substitution pattern of the piperazine moiety at the C-7 position. While Gatifloxacin possesses a 3-methylpiperazine ring, N-Methyl Gatifloxacin features a 3,4-dimethylpiperazine ring. This additional methyl group at the 4-position of the piperazine ring can influence the molecule's physicochemical properties and biological activity.
IUPAC Name: 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, hydrochloride (1:1)[1]
Chemical Formula: C₂₀H₂₅ClFN₃O₄
Molecular Weight: 425.88 g/mol
CAS Number: 114213-77-3[]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClFN₃O₄ | Inferred |
| Molecular Weight | 425.88 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in aqueous solutions | Inferred from HCl salt form |
Synthesis and Formulation
A specific, detailed synthesis protocol for N-Methyl Gatifloxacin HCl is not extensively published in peer-reviewed literature. However, based on the established synthesis of Gatifloxacin, a plausible synthetic route can be inferred. The synthesis of Gatifloxacin involves the condensation of a quinolone carboxylic acid core with 2-methylpiperazine.[4] Therefore, the synthesis of N-Methyl Gatifloxacin would likely involve the same quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, but with 3,4-dimethylpiperazine as the reacting amine.
The hydrochloride salt is then prepared by treating the free base with hydrochloric acid. The formulation of N-Methyl Gatifloxacin HCl as a reference standard requires high purity, which is typically achieved through recrystallization and verified by analytical techniques such as HPLC.
Inferred Synthetic Workflow
Caption: Inferred synthetic pathway for N-Methyl Gatifloxacin HCl.
Mechanism of Action (Inferred)
The mechanism of action of N-Methyl Gatifloxacin HCl is presumed to be identical to that of Gatifloxacin and other fluoroquinolone antibiotics. These compounds exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5]
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DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.
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Topoisomerase IV: This enzyme is involved in the separation of replicated chromosomal DNA into daughter cells during cell division.
By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death. The C-7 substituent plays a significant role in the potency and spectrum of activity of fluoroquinolones.[6] The presence of the N-methyl group on the piperazine ring could potentially alter the binding affinity of the molecule to the target enzymes, thereby affecting its antibacterial efficacy. However, specific studies on the antibacterial activity of N-Methyl Gatifloxacin are lacking.
Fluoroquinolone Mechanism of Action
Caption: Inferred mechanism of action of N-Methyl Gatifloxacin HCl.
Antibacterial Spectrum (Inferred)
While specific data on the antibacterial spectrum of N-Methyl Gatifloxacin HCl is not available, it is expected to be similar to that of Gatifloxacin, which is a broad-spectrum antibiotic. Gatifloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, including:
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Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes.[5]
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Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.[5]
The modification at the C-7 position is known to influence the antibacterial spectrum of fluoroquinolones.[6] For instance, the methyl group on the piperazine ring of Gatifloxacin contributes to its enhanced activity against Gram-positive bacteria.[7] The additional N-methyl group in N-Methyl Gatifloxacin could potentially modulate this activity, but experimental verification is required.
Analytical Methodologies
As N-Methyl Gatifloxacin is an impurity of Gatifloxacin, its detection and quantification are crucial for the quality control of the active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for this purpose.
Experimental Protocol: HPLC Method for Gatifloxacin and its Impurities
This protocol is a general guideline and may require optimization for the specific analysis of N-Methyl Gatifloxacin HCl.
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Instrumentation:
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High-Performance Liquid Chromatograph with a UV detector.
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C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase Preparation:
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Prepare a suitable mobile phase, which is often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.
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A common mobile phase composition for Gatifloxacin analysis is a mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 with orthophosphoric acid.[7]
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Chromatographic Conditions:
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Flow rate: 1.0 mL/min
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Injection volume: 20 µL
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Column temperature: Ambient (e.g., 25 °C)
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Detection wavelength: 293 nm[7]
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Sample Preparation:
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Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
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Filter the sample solution through a 0.45 µm membrane filter before injection.
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Analysis:
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Inject the standard and sample solutions into the HPLC system.
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Identify the peaks based on their retention times compared to a reference standard of N-Methyl Gatifloxacin HCl.
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Quantify the impurity using a suitable method, such as the external standard method or area normalization.
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HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of N-Methyl Gatifloxacin HCl.
Conclusion and Future Perspectives
N-Methyl Gatifloxacin HCl is an important molecule in the context of the pharmaceutical analysis of Gatifloxacin. While its chemical structure is well-defined, there is a notable lack of publicly available data regarding its specific physicochemical properties, synthesis, antibacterial activity, and pharmacological profile. Future research should focus on filling these knowledge gaps. Specifically, studies are needed to:
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Develop and publish a detailed and optimized synthesis protocol for N-Methyl Gatifloxacin HCl.
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Experimentally determine its key physicochemical properties.
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Evaluate its in vitro and in vivo antibacterial activity against a panel of clinically relevant bacteria to understand the impact of N-methylation on its efficacy.
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Conduct pharmacological and toxicological studies to assess its safety profile.
A deeper understanding of N-Methyl Gatifloxacin HCl will not only aid in the quality control of Gatifloxacin but also contribute to the broader knowledge of structure-activity relationships within the fluoroquinolone class of antibiotics.
References
- A digitized impurity database analysis method for determining the impurity profiles of gatifloxacin in bulk materials and injections. (2012). Yao Xue Xue Bao, 47(10), 1369-1375.
- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2001). Clinical Infectious Diseases, 33(Supplement_3), S156-S164.
- Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2010). Antimicrobial Agents and Chemotherapy, 54(1), 384-390.
- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (2017). Current Medicinal Chemistry, 24(37), 4061-4113.
- Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. (2015). Research & Reviews: Journal of Chemistry, 4(2).
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Gatifloxacin EP Impurities & USP Related Compounds. SynThink. (n.d.). Retrieved from [Link]
- Results of analysis on impurity spectra of gatifloxacin raw material. (2012).
- Structures of fluoroquinolones used in the present work. C-7 variants... (2010).
- Gatifloxacin: A Comprehensive Review on Analytical Method. (2019). Acta Scientific Pharmaceutical Sciences, 3(6), 13-27.
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020). Molbank, 2020(2), M1139.
- Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (2012). Journal of the Brazilian Chemical Society, 23(11), 2058-2066.
- Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (2012). Journal of Pharmaceutical Analysis, 2(5), 358-365.
- Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus. (2000). Antimicrobial Agents and Chemotherapy, 44(12), 3332-3339.
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Synthesis of piperazines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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N-Methyl Gatifloxacin (HCl Salt). Veeprho. (n.d.). Retrieved from [Link]
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(11), 1428.
- Method for the preparation of piperazine and its derivatives. (2003).
- Fig.no.1 Gatifloxacin+ Methyl Paraben. (2015).
- Advantages of Cubosomal Formulation for Gatifloxacin Delivery in the Treatment of Bacterial Keratitis: In Vitro and In Vivo Approach Using Clinical Isolate of Methicillin-Resistant Staphylococcus aureus. (2022). Pharmaceutics, 14(5), 1004.
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N-Methyl Gatifloxacin-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
- Spectrophotometric Estimation of Gatifloxacin in Tablets. (2006). Indian Journal of Pharmaceutical Sciences, 68(3), 391.
- Non-aqueous Titration of Gatifloxacin in Pharmaceutical Formulations using Perchloric Acid. (2003). Acta Farmacéutica Bonaerense, 22(4), 339-342.
